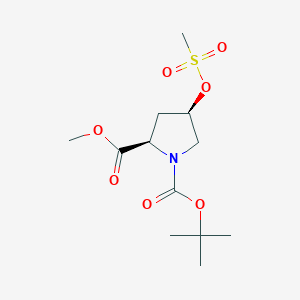
2-(2,4-Dimethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)benzoic acid, 95% (2,4-DMPBA) is an organic compound of the benzoic acid family. It is a white, crystalline solid with a melting point of 135°C and a solubility of 0.2 g/100ml in water. It is used as a starting material in the synthesis of pharmaceuticals and other organic compounds. It is also used in the laboratory for research purposes.
Mécanisme D'action
2-(2,4-Dimethylphenyl)benzoic acid, 95% is a weak acid and can act as a proton donor in acid-catalyzed reactions. It can also act as a nucleophile in nucleophilic substitution reactions. It can also act as an electrophile in electrophilic aromatic substitution reactions.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dimethylphenyl)benzoic acid, 95% is a useful reagent in the laboratory, as it is relatively inexpensive and has a low melting point. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory experiments. However, it is not soluble in water, so it must be used in an organic solvent. It is also a relatively weak acid, so it may not be suitable for some acid-catalyzed reactions.
Orientations Futures
Future research on 2-(2,4-Dimethylphenyl)benzoic acid, 95% may focus on its use as a starting material in the synthesis of other compounds, such as drugs, dyes, and fragrances. It may also be used in the synthesis of polymers, such as polystyrene and polyvinyl chloride. Additionally, further research may be conducted to explore its use as a reagent in the synthesis of amines, esters, and amides. Finally, further research may be conducted to explore its potential use in the development of new drugs, or to explore its potential biochemical and physiological effects.
Méthodes De Synthèse
2-(2,4-Dimethylphenyl)benzoic acid, 95% is synthesized by the Friedel-Crafts alkylation of benzene with 2,4-dimethylchlorobenzene, followed by hydrolysis of the alkylated product. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting 2-(2,4-Dimethylphenyl)benzoic acid, 95% is then recrystallized from a suitable solvent, such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)benzoic acid, 95% is used in scientific research for a variety of applications. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. It has also been used in the synthesis of polymers, such as polystyrene and polyvinyl chloride. It is used as a reagent in the synthesis of a variety of compounds, including amines, esters, and amides.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDMGPUOAEHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444757 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)benzoic Acid | |
CAS RN |
183313-49-7 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, 95%](/img/structure/B6317911.png)







